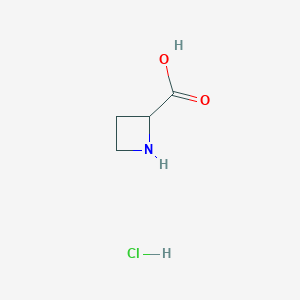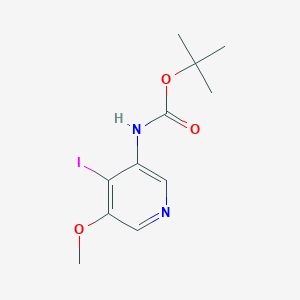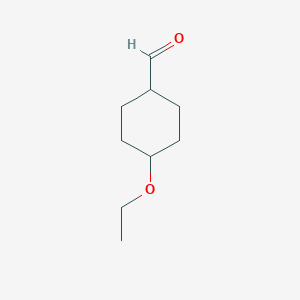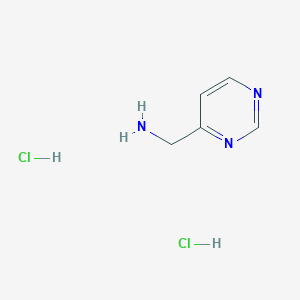
Pyrimidin-4-ylmethanamine dihydrochloride
Descripción general
Descripción
Pyrimidin-4-ylmethanamine dihydrochloride, also known as pyrimidine-4-yl-methylamine dihydrochloride, is a chemical compound that has gained increasing interest in scientific research due to its potential applications in various fields. It has a molecular formula of C5H9Cl2N3 and an average mass of 182.051 Da .
Molecular Structure Analysis
The molecular structure of Pyrimidin-4-ylmethanamine dihydrochloride consists of a pyrimidine ring attached to a methanamine group . The average mass of the molecule is 182.051 Da, and the monoisotopic mass is 181.017349 Da .Physical And Chemical Properties Analysis
Pyrimidin-4-ylmethanamine dihydrochloride has a molecular weight of 182.05 g/mol. More specific physical and chemical properties such as density, boiling point, vapor pressure, etc., are not provided in the search results.Aplicaciones Científicas De Investigación
Summary of the Application
Pyrimidine derivatives are used in the synthesis of imidazole and pyrimidine compounds. These compounds are important in various scientific aspects and have significant potential as modern functional materials. They also have significant interest from the point of view of biological activity .
Methods of Application or Experimental Procedures
A convenient and affordable synthetic pathway for obtaining new α-aminoamidines starting from aminonitriles is proposed. The α-aminoamidines obtained can be applied as substrates for further transformations and synthesis of imidazole- and pyrimidine-containing building blocks .
Results or Outcomes
The synthesis of compounds proceeds through the preliminary formation of the Schiff base, its consequent isomerization to enamine and nucleophilic substitution of the chlorine atom .
2. Antifungal Activities of Pyrimidine Derivatives
Summary of the Application
Pyrimidine derivatives have been synthesized and evaluated for their antifungal activities against fourteen phytopathogenic fungi. The results indicated that most of the synthesized compounds possessed fungicidal activities .
Methods of Application or Experimental Procedures
Three series of new pyrimidine derivatives were designed and synthesized. All of the new compounds were evaluated in vitro for their antifungal activities against fourteen phytopathogenic fungi .
Results or Outcomes
The results of preliminary bioassays were compared with those of some commercial agricultural fungicides. Some of the synthesized compounds showed more potent fungicidal activities than the control fungicides .
3. Synthesis of Heterocyclic Compounds
Summary of the Application
Pyrimidine compounds continue to attract great interest in the field of organic synthesis due to their various chemical and biological applications observed, especially in recent times .
Methods of Application or Experimental Procedures
A convenient and affordable synthetic pathway for obtaining new α-aminoamidines starting from aminonitriles is proposed. The α-aminoamidines obtained can be applied as substrates for further transformations and synthesis of imidazole- and pyrimidine-containing building blocks .
Results or Outcomes
The synthesis of compounds proceeds through the preliminary formation of the Schiff base, its consequent isomerization to enamine and nucleophilic substitution of the chlorine atom .
4. Biological Activities of Pyrimidine Derivatives
Summary of the Application
Heterocyclic compounds containing pyrimidine moiety are gaining the focus in recent research due to their wide range of biological activities such as anti-inflammatory, antioxidant, antimicrobial, antitumor, antiviral, antidepressant, antiplatelet, antihypertensive and herbicidal .
Methods of Application or Experimental Procedures
Three series of new pyrimidine derivatives were designed and synthesized. All of the new compounds were evaluated in vitro for their biological activities .
Results or Outcomes
The results of preliminary bioassays were compared with those of some commercial drugs. Some of the synthesized compounds showed more potent biological activities than the control drugs .
5. Halogenated Heterocycles
Summary of the Application
Halogenated heterocycles are important in various scientific aspects and have significant potential as modern functional materials. They also have significant interest from the point of view of biological activity .
Methods of Application or Experimental Procedures
A convenient and affordable synthetic pathway for obtaining new halogenated heterocycles starting from pyrimidine derivatives is proposed .
Results or Outcomes
The synthesis of compounds proceeds through the preliminary formation of the Schiff base, its consequent isomerization to enamine and nucleophilic substitution of the halogen atom .
6. Synthesis of Imidazoles
Summary of the Application
Pyrimidine derivatives are used in the synthesis of imidazole compounds. These compounds are important in various scientific aspects and have significant potential as modern functional materials .
Methods of Application or Experimental Procedures
A new efficient and convenient approach was proposed to the synthesis of imidazoles by Cu-catalyzed and 4-HO-TEMPO-mediated [3+3] annulation of commercially available amidines with saturated ketones .
Results or Outcomes
The synthesis of compounds proceeds through the preliminary formation of the Schiff base, its consequent isomerization to enamine and nucleophilic substitution of the halogen atom .
Safety And Hazards
Propiedades
IUPAC Name |
pyrimidin-4-ylmethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3.2ClH/c6-3-5-1-2-7-4-8-5;;/h1-2,4H,3,6H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTWVWZYBUZELMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CN=C1CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50670737 | |
| Record name | 1-(Pyrimidin-4-yl)methanamine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50670737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrimidin-4-ylmethanamine dihydrochloride | |
CAS RN |
618446-08-5 | |
| Record name | 1-(Pyrimidin-4-yl)methanamine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50670737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 618446-08-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



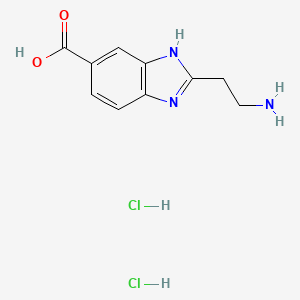
![alpha-[[[(2-Furanylcarbonyl)amino]carbonyl]amino]benzeneacetic acid](/img/structure/B1371645.png)
![4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline dihydrochloride](/img/structure/B1371646.png)
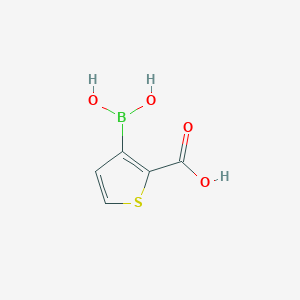
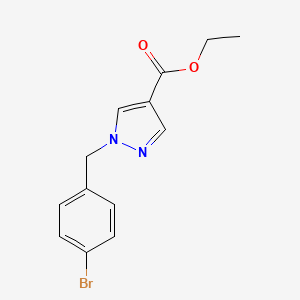
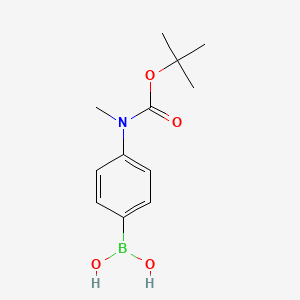
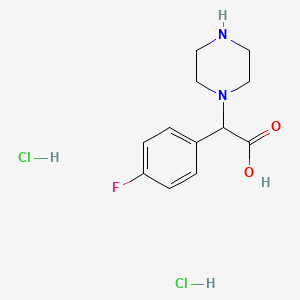
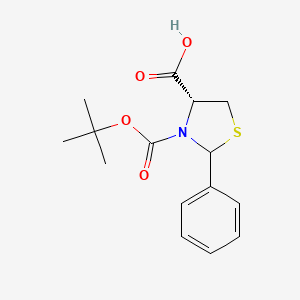
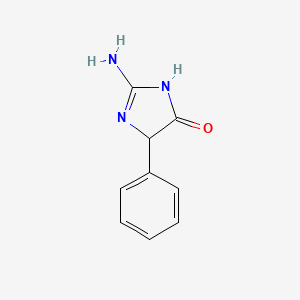
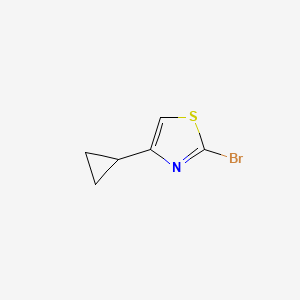
![4-(6-Chloroimidazo[1,2-b]pyridazin-3-yl)benzonitrile](/img/structure/B1371660.png)
